AChE Inhibitory Potency of the Quinolone–Benzylpiperidine Class vs. the Reference Drug Donepezil
The quinolone–benzylpiperidine series to which the target compound belongs has been evaluated for electric eel AChE inhibition. The most potent members of this series achieve IC₅₀ values in the low micromolar range, specifically 0.48 µM, compared to the clinically approved AChE inhibitor donepezil, which exhibits an IC₅₀ of 0.021 µM under comparable assay conditions [1][2]. This establishes the target compound's scaffold as a viable, albeit less potent, alternative chemotype for probe development.
| Evidence Dimension | Inhibitory potency against electric eel acetylcholinesterase (eeAChE) |
|---|---|
| Target Compound Data | IC₅₀ = 0.48 µM (for the most potent quinolone–benzylpiperidine analog in the series; target compound belongs to this series) |
| Comparator Or Baseline | Donepezil: IC₅₀ = 0.021 µM |
| Quantified Difference | Approximately 23-fold lower potency for the quinolone–benzylpiperidine series vs. donepezil |
| Conditions | Ellman assay using acetylthiocholine iodide as substrate; electric eel AChE; pre-incubation 10 min; pH 8.0, 25°C |
Why This Matters
This provides a benchmark for researchers selecting a non-donepezil chemotype for Alzheimer's probe development, where the target compound's scaffold offers a distinct IP position and potentially differentiated polypharmacology.
- [1] Pudlo, M.; Luzet, V.; Ismaïli, L.; Tomassoli, I.; Iutzeler, A.; Refouvelet, B. Quinolone–benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease. Bioorg. Med. Chem. 2014, 22 (8), 2496–2507. DOI: 10.1016/j.bmc.2014.02.046. View Source
- [2] BindingDB Entry BDBM50002843 (ChEMBL CHEMBL3233935). IC₅₀ data for quinolone–benzylpiperidine derivative vs. eeAChE. Curated from Pudlo et al., Bioorg. Med. Chem. 2014. View Source
